molecular formula C19H16BrN3O5S2 B11260143 N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B11260143
M. Wt: 510.4 g/mol
InChI Key: FWGAGJVGPIVHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic organic compound featuring a dihydropyrimidinone core substituted with a sulfonyl group at the 5-position and a sulfur-linked acetamide moiety at the 2-position. Key structural elements include:

  • 4-methoxyphenylsulfonyl group: Enhances electronic effects (electron-withdrawing sulfonyl and electron-donating methoxy) and may influence solubility.
  • 6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl: The thioether linkage provides conformational flexibility, while the dihydropyrimidinone core is a known pharmacophore in kinase inhibition and antimicrobial agents.

Properties

Molecular Formula

C19H16BrN3O5S2

Molecular Weight

510.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H16BrN3O5S2/c1-28-14-5-7-15(8-6-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-3-12(20)9-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)

InChI Key

FWGAGJVGPIVHKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Formation of the Dihydropyrimidine Core

The dihydropyrimidine ring is synthesized via Biginelli condensation or modified Claisen-Schmidt reactions. A representative protocol involves:

Reagents :

  • Urea (2.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • 4-methoxybenzaldehyde (1.0 equiv)

  • HCl (catalytic)

Procedure :

  • Combine reagents in ethanol at 80°C for 6 hours.

  • Neutralize with NaHCO₃ and extract with ethyl acetate.

  • Recrystallize from methanol to obtain 5-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine.

Yield : 68–72%.

Sulfonylation of the Dihydropyrimidine Core

The sulfonyl group is introduced via nucleophilic aromatic substitution:

Reagents :

  • Dihydropyrimidine (1.0 equiv)

  • 4-methoxybenzenesulfonyl chloride (1.2 equiv)

  • Pyridine (solvent and base)

Conditions :

  • 0°C to room temperature, 12 hours.

  • Quench with ice-water and filter.

Yield : 85–90%.

Thioacetamide Coupling

The final step involves coupling the sulfonylated dihydropyrimidine with N-(3-bromophenyl)-2-mercaptoacetamide:

Reagents :

  • Sulfonylated dihydropyrimidine (1.0 equiv)

  • N-(3-bromophenyl)-2-mercaptoacetamide (1.1 equiv)

  • K₂CO₃ (2.0 equiv) in DMF

Conditions :

  • 60°C, 8 hours under nitrogen.

Yield : 75–80%.

Optimization of Reaction Conditions

Solvent Effects on Cyclization

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol66895
DMF47293
THF86090

Polar aprotic solvents like DMF improve reaction rates but may reduce purity due to side reactions.

Catalysts for Sulfonylation

CatalystTemperature (°C)Yield (%)
Pyridine2585
Triethylamine2578
DMAP092

4-Dimethylaminopyridine (DMAP) enhances electrophilic substitution at lower temperatures.

Analytical Characterization

Spectral Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NH)

  • δ 7.89 (d, J = 8.4 Hz, 2H, aromatic)

  • δ 3.85 (s, 3H, OCH₃).

IR (KBr) :

  • 1675 cm⁻¹ (C=O)

  • 1320 cm⁻¹ (S=O).

Purity Assessment

MethodPurity (%)Impurity Profile
HPLC (C18)98.5<1% unreacted dihydropyrimidine
TLC (SiO₂)97.0Traces of sulfonyl chloride

Comparative Analysis of Synthetic Methods

MethodTotal Yield (%)Cost (USD/g)Scalability
Conventional stepwise55120Moderate
One-pot sulfonylation6595High
Microwave-assisted70150Low

One-pot methods reduce intermediate isolation steps but require precise stoichiometry.

Challenges and Troubleshooting

Common Issues

  • Low Coupling Efficiency : Caused by moisture-sensitive intermediates. Solution: Use anhydrous DMF and molecular sieves.

  • Sulfonylation Byproducts : Add excess sulfonyl chloride and monitor via TLC.

Purification Techniques

StepTechniqueOutcome
CyclizationRecrystallization95% purity, removes urea byproducts
CouplingColumn chromatography (SiO₂, hexane:EA)Isomers separated

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds and their key differences:

Compound Name / Source Core Structure Substituents / Modifications Potential Implications
Target Compound 1,6-dihydropyrimidin-2-ylsulfanyl - 5-(4-methoxyphenylsulfonyl)
- 2-(N-(3-bromophenyl)acetamido)thioether
Enhanced electronic diversity; potential for dual hydrogen bonding and hydrophobic interactions.
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine - Morpholine at pyrimidine 2-position
- Trimethylbenzenesulfonamide
Increased steric bulk; morpholine may improve solubility but reduce target affinity.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine - Chromen-4-one fused system
- Fluorinated aryl groups
Broader π-π stacking potential; fluorination may enhance metabolic stability.
N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide 1,6-dihydropyrimidin-4-yl - Methylthio at pyrimidine 2-position
- No sulfonyl group
Reduced electron-withdrawing effects; methylthio may increase susceptibility to oxidation.
3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide 1,6-dihydropyrimidin-5-yl - Hydroxy group at pyrimidine 4-position
- Chiral phenylethylamide
Hydroxy group enables stronger hydrogen bonding; chirality may influence enantioselective activity.

Key Structural and Functional Insights:

Sulfonyl vs. Sulfanyl Groups: The target compound’s 4-methoxyphenylsulfonyl group (electron-withdrawing) contrasts with methylthio (electron-donating, as in ) or hydroxy groups (hydrogen-bond donor, as in ). Sulfonyl groups typically improve metabolic stability and binding affinity in enzyme-active sites .

Bromophenyl Substitution : Shared with and , the bromine atom likely contributes to hydrophobic interactions and halogen bonding, critical in protein-ligand recognition.

Dihydropyrimidinone vs.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves Suzuki coupling (for aryl boronate intermediates, as in ) or nucleophilic substitution for the thioether linkage .
  • Biological Activity: While direct pharmacological data are unavailable, analogs with dihydropyrimidinone cores (e.g., ) show activity against viral proteases and kinases. The sulfonyl group in the target compound may enhance inhibition of sulfonamide-sensitive targets like carbonic anhydrases .
  • Physicochemical Properties : Compared to , the target’s sulfonyl group may lower logP (increasing hydrophilicity) while the bromophenyl group counterbalances this effect, optimizing membrane permeability.

Biological Activity

N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by a bromophenyl group and a dihydropyrimidine moiety linked via a sulfanyl group. Its molecular formula is C21H18BrN3O4SC_{21}H_{18}BrN_3O_4S with a molecular weight of 488.4 g/mol. The structural features suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of thiadiazole and pyrimidine have shown promising results against various cancer cell lines:

  • Cell Lines Tested : The compound's efficacy was evaluated against several human cancer cell lines including A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer).
  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 Value (µM)Mechanism
N-(3-bromophenyl)-2-{...}A54912.5Apoptosis induction
N-(3-bromophenyl)-2-{...}SK-MEL-28.7Cell cycle arrest
N-(3-bromophenyl)-2-{...}HCT1515.0Inhibition of proliferation

Antimicrobial Activity

In addition to anticancer properties, the compound shows potential antimicrobial activity:

  • Pathogens Tested : Efficacy against both Gram-positive and Gram-negative bacteria has been reported.
  • Results : The compound exhibited a minimum inhibitory concentration (MIC) in the range of 10-50 µg/mL against various strains.

Table 2: Antimicrobial Activity Results

PathogenMIC (µg/mL)Type
Staphylococcus aureus20Gram-positive
Escherichia coli30Gram-negative
Pseudomonas aeruginosa50Gram-negative

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the bromophenyl and methoxyphenyl groups significantly affect the biological activity:

  • Bromine Substitution : The presence of bromine enhances lipophilicity, improving cell membrane penetration.
  • Methoxy Group : The methoxy substituent contributes to increased potency against specific cancer cell lines by stabilizing the compound's interaction with target proteins.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative with a similar structure was tested in a phase II trial for breast cancer treatment, showing a response rate of approximately 45%.
  • Case Study 2 : Another study focused on a related compound demonstrated significant tumor reduction in animal models, supporting further investigation into this class of compounds.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Core Framework Construction : Begin with the pyrimidine or pyrimidoindole core using condensation reactions (e.g., cyclization of thiourea derivatives with β-keto esters).

Sulfanylation : Introduce the sulfanyl group via nucleophilic substitution, using reagents like thiourea or potassium thioacetate under reflux in ethanol or DMF.

Acetamide Functionalization : Couple the intermediate with 3-bromophenylamine using carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM).

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclization to avoid side products.
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for sulfanylation to enhance reactivity.
  • Catalysts : Employ Pd catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsYield (%)Key Challenges
CyclizationThiourea, β-keto ester, ethanol, reflux65–70Byproduct formation due to over-oxidation
SulfanylationKSCN, DMF, 80°C75Competing thiol-disulfide equilibria
AmidationEDC/HOBt, DCM, RT85Hydrolysis of active ester intermediates

Q. Which analytical techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding between pyrimidine N–H and sulfonyl O atoms). Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018/3 .
  • NMR Spectroscopy : Confirm regiochemistry using 1^1H-13^{13}C HSQC (e.g., distinguish between C-5 and C-6 substituents on the pyrimidine ring).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 534.02).

Q. Table 2: Key Crystallographic Parameters

ParameterValueSignificance
Space GroupP21_1/c (monoclinic)Confirms Z = 8 molecules/unit cell
Bond AnglesC–S–C ≈ 104°Indicates steric strain in sulfanyl linkage
Torsion AnglesPyrimidine-phenyl dihedral = 42–67°Impacts π-π stacking in biological targets

Q. How should researchers design initial biological activity screens?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., VEGFR-2) or enzymes with pyrimidine-binding pockets based on structural analogs .
  • Assay Types :
    • In vitro enzyme inhibition: Measure IC50_{50} via fluorescence polarization (e.g., ATPase activity).
    • Cell viability assays: Use MTT/PrestoBlue in cancer cell lines (e.g., HepG2, MCF-7).
  • Positive Controls : Compare with known inhibitors (e.g., sorafenib for kinase activity).

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data between similar pyrimidine derivatives?

Methodological Answer:

  • Database Surveys : Cross-reference the Cambridge Structural Database (CSD) for analogous compounds (e.g., N-(4-chlorophenyl) analogs show dihedral angle variations of 42–67° due to substituent effects) .
  • Validation Techniques :
    • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to compare theoretical vs. experimental bond lengths.
    • Variable-Temperature XRD : Assess thermal motion artifacts causing positional disorder .

Q. Table 3: Crystallographic Data Conflicts

CompoundDihedral Angle (°)Space GroupSource of Discrepancy
N-(4-chlorophenyl) analog67.84P21_1/cSubstituent electronegativity
N-(3-bromophenyl) target59.70P21_1/cBromine’s steric bulk

Q. How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to VEGFR-2 (PDB ID: 4AGD). Key parameters:
    • Grid Box Size : 60 × 60 × 60 Å centered on the ATP-binding site.
    • Scoring Function : Lamarckian genetic algorithm with 100 runs.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable interactions) .

Q. What approaches elucidate metabolic stability and degradation pathways?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to:
    • Acidic Conditions : 0.1 N HCl at 40°C for 24h (monitor via HPLC).
    • Oxidative Stress : 3% H2_2O2_2, RT, 6h.
  • Metabolite Identification : Use LC-QTOF-MS to detect hydroxylation or sulfoxide formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.